

# Mechanism of Action and Kinase Inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Whi-P154

CAS No.: 211555-04-3

Cat. No.: S547978

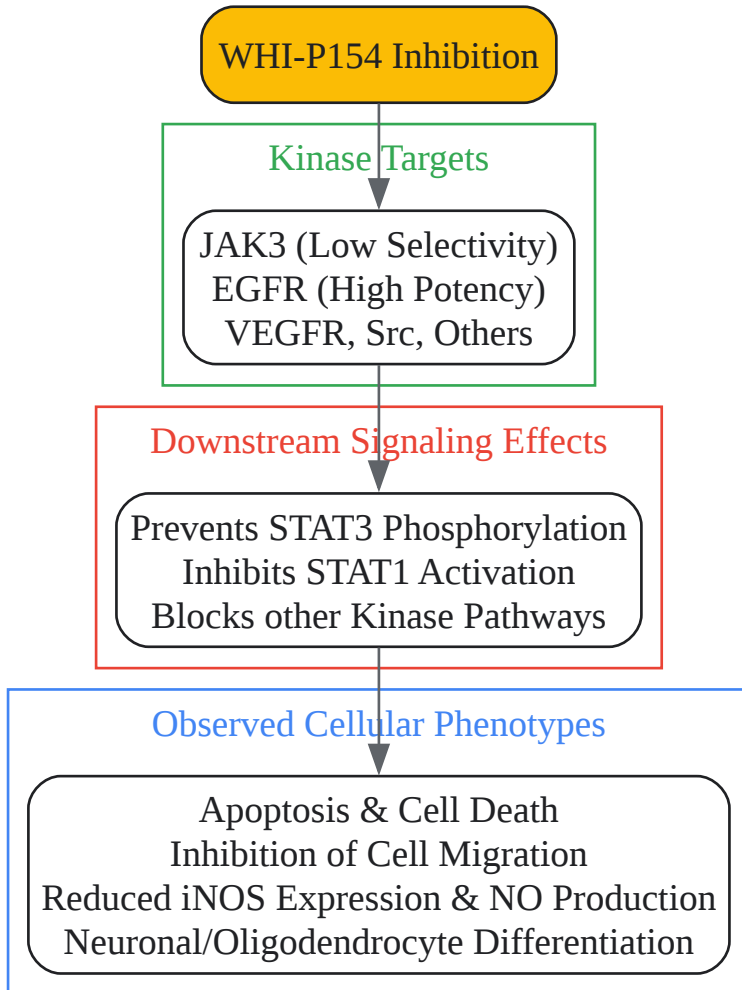
Get Quote

**WHI-P154** functions by competitively binding to the ATP-binding site of specific kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways [1] [2]. The table below summarizes its key kinase targets and reported half-maximal inhibitory concentration (IC50) values:

Target	Reported IC50	Role in Signaling Pathways
EGFR [1] [2]	4 nM [1]	Activates MAPK & PI3K-Akt; promotes cell proliferation/survival [1].
VEGFR [1]	100 nM [1]	Stimulates angiogenesis [1].
Src [1]	100 nM [1]	Regulates cell adhesion, migration, proliferation [1].
JAK3 [1] [3]	1.8 µM (Human, biochemical assay) [1]	Phosphorylates STAT proteins in cytokine signaling [1] [4].
JAK3 (Cellular context) [3]	28 µM (Human), 128 µM (Mouse) [3]	Context-dependent potency; significantly less potent in cellular systems.
Abl, MAPK, PI3-K [1]	Not fully quantified [1]	Contributes to broad inhibition of proliferation/survival signals [1].

A critical point for researchers is that **WHI-P154 is not a selective JAK3 inhibitor** [3]. Its high potency against EGFR means observed biological effects, especially at lower concentrations, may be driven by

EGFR inhibition rather than JAK3 blockade [3]. The following diagram illustrates the primary signaling pathways affected by **WHI-P154** and the logical flow of its cellular consequences:



[Click to download full resolution via product page](#)

## Experimental Data and Research Applications

The multi-target nature of **WHI-P154** leads to diverse and context-dependent cellular outcomes.

### In Vitro Experimental Data

Key findings from *in vitro* studies are summarized below. Note that effective concentrations vary significantly depending on the cell type and assay.

Cell Line / System	Treatment Concentration	Incubation Time	Key Findings	Citation
U87, U373 (Glioblastoma)	0.1 - 250 $\mu$ M	24 - 36 hours	Induced apoptotic cell death; IC50 ~158 $\mu$ M for cytotoxicity; inhibited cell adhesion and migration.	[1]
Macrophages / Epithelial Cells	30 $\mu$ M (highest tested)	Varies by study (e.g., 24h)	Inhibited LPS-induced iNOS expression and NO production; suppressed STAT1 activation; slight reduction of TNF- $\alpha$ .	[1] [3]
Neural Progenitor Cells (NPCs)	Not specified; effect observed.	Varies by study.	Promoted differentiation into neurons/oligodendrocytes; blocked astrocyte differentiation; increased expression of Ngn2/NeuroD.	[3]
EGF-P154 Conjugate (Glioblastoma)	IC50 ~813 nM	Not specified	Selective cytotoxicity to EGFR-positive cells; >200-fold potency increase vs. unconjugated WHI-P154.	[1]

## In Vivo Experimental Protocol

One study demonstrated the *in vivo* efficacy of a targeted conjugate of **WHI-P154** [1].

- **Animal Model:** Severe combined immunodeficient (SCID) mice with human glioblastoma (U373) xenografts [1].
- **Formulation:** **WHI-P154** conjugated to recombinant human Epidermal Growth Factor (EGF) to enhance selectivity [1].
- **Dosage and Administration:** 0.5 mg/kg or 1 mg/kg, administered intraperitoneally (i.p.) for 10 consecutive days [1].
- **Results:** Treatment with 1 mg/kg/day EGF-P154 delayed tumor progression and improved tumor-free survival, with 40% of mice remaining tumor-free for over 58 days, compared to a median survival of 19 days in control groups [1].

## Key Considerations for Researchers

- **Lack of Selectivity:** **WHI-P154** is a multi-kinase inhibitor. Its high potency against EGFR means that results should not be attributed solely to JAK3 inhibition without proper controls [3]. Using more selective JAK3 inhibitors for comparison is recommended.
- **Context-Dependent Activity:** The compound's effects are highly dependent on the cellular context. For instance, it promotes neuronal differentiation in Neural Progenitor Cells but induces apoptosis in glioblastoma cells [1] [3].
- **Formulation for In Vivo Use:** The insolubility of **WHI-P154** in water or ethanol requires specific formulations for *in vivo* studies, such as suspensions in carboxymethyl cellulose (CMC-Na) or clear solutions in propylene glycol/Tween-80/dextrose solution [1]. The successful use of an EGF-conjugate highlights a strategy to improve selectivity and potency [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. WHI-P154 | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
2. WHI-P 154 | JAK Kinase Inhibitors [rndsystems.com]
3. WHI-P154 [stemcell.com]
4. Anti-apoptotic Signaling by the Interleukin-2 Receptor ... [sciencedirect.com]

To cite this document: Smolecule. [Mechanism of Action and Kinase Inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547978#whi-p154-mechanism-of-action>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)